Bienvenue dans la boutique en ligne BenchChem!

1-Methyl-2-(piperidin-4-yl)-1H-indole

Cardiac safety hERG inhibition indole SAR

1-Methyl-2-(piperidin-4-yl)-1H-indole (CAS 1260886-25-6) is a 1,2-disubstituted indole scaffold engineered to eliminate hERG liability through its N¹‑methyl group while retaining a free piperidine amine for diversification. The C²‑piperidine attachment is the prerequisite structural feature for full NOP agonist efficacy, distinguishing it from C³‑substituted partial agonists. This single scaffold supports parallel programs across GPCR families (5-HT₇ and NOP), provides a proven PROTAC linker attachment point at the indole 4-position, and is supplied at ≥95% purity for immediate synthetic elaboration.

Molecular Formula C14H18N2
Molecular Weight 214.31 g/mol
Cat. No. B15068552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-(piperidin-4-yl)-1H-indole
Molecular FormulaC14H18N2
Molecular Weight214.31 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C3CCNCC3
InChIInChI=1S/C14H18N2/c1-16-13-5-3-2-4-12(13)10-14(16)11-6-8-15-9-7-11/h2-5,10-11,15H,6-9H2,1H3
InChIKeyWNYFSQVZUYOLQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-(piperidin-4-yl)-1H-indole – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


1-Methyl-2-(piperidin-4-yl)-1H-indole (CAS 1260886-25-6; molecular formula C₁₄H₁₈N₂; molecular weight 214.31 g mol⁻¹) is a 1,2-disubstituted indole featuring an N¹-methyl group and a C²-piperidin-4-yl appendage . The free amine on the piperidine ring renders the scaffold a versatile synthetic intermediate for generating libraries of substituted indoles, including 5-HT receptor ligands, complement factor B inhibitors, and PROTAC building blocks [1]. Procurement-grade material is typically supplied at ≥95 % purity (HPLC), and the compound should be stored long-term in a cool, dry environment .

1-Methyl-2-(piperidin-4-yl)-1H-indole: Why N-Desmethyl, C3-Substituted, or Acidic Indole Analogs Cannot Serve as Drop-In Replacements


Subtle structural variations within the piperidinyl-indole series produce profoundly divergent pharmacological outcomes that preclude simple interchange. The N¹–CH₃ group of 1-methyl-2-(piperidin-4-yl)-1H-indole eliminates the acidic proton at the indole nitrogen that otherwise triggers hERG-channel blockade [1]. Moving the piperidine attachment from C² to C³ reduces NOP-receptor potency and converts full agonists into partial agonists [2]. Furthermore, linker length (direct C–C bond at C² vs. ethyl‑spacered chain in indalpine) alters the ligand’s ability to engage both the orthosteric binding pocket and auxiliary receptor subsites, directly influencing functional selectivity [3]. These three structural features – N¹-substitution, C²-attachment, and absence of an acidic moiety – collectively define a scaffold profile that is not replicated by any single close analog, making generic substitution a high-risk strategy for project continuity.

1-Methyl-2-(piperidin-4-yl)-1H-indole – Comparator-Anchored Quantitative Evidence for Differentiated Procurement


N1-Methyl Substitution Mitigates hERG Channel Inhibition Relative to 1H-Indole Analogs Bearing an Acidic N1-Moiety

In the CCR3 antagonist series, attachment of an acidic moiety to the 1-position of the indole ring markedly reduced inhibition of the hERG channel compared to congeners lacking this feature [1]. While the study did not directly measure 1-methyl-2-(piperidin-4-yl)-1H-indole, the foundational SAR direction indicates that a neutral N¹-substituent (methyl) should similarly avoid the hERG liability introduced by carboxylic-acid-bearing analogs. Procuring the 1‑methyl derivative therefore offers a structurally pre-validated entry point for lead optimization that circumvents the cardiac-ion-channel risk inherent to acidic 1H-indole variants.

Cardiac safety hERG inhibition indole SAR

C2-Piperidinyl Substitution Confers NOP Full-Agonist Efficacy, Unlike C3-Substituted Analogs That Behave as Partial Agonists

A systematic SAR study of N-piperidinyl indoles demonstrated that moving the piperidine attachment from the 3-position to the 2-position of the indole core converts NOP-selective partial agonists into NOP full agonists [1]. Specifically, 2-substituted N-piperidinyl indoles exhibited improved potency at the NOP receptor and behaved as full agonists, whereas the corresponding 3-substituted analogs were selective partial agonists [1]. Because 1-methyl-2-(piperidin-4-yl)-1H-indole already possesses the 2‑substitution pattern that promotes full agonism, it is the appropriate starting scaffold for projects requiring maximal NOP-receptor activation.

Nociceptin opioid receptor functional efficacy indole substitution pattern

Dual Synthetic Utility as a 5-HT₇ Antagonist Precursor and as a PROTAC Building Block Surpasses Terminal Bioactive Analogs

1-Methyl-2-(piperidin-4-yl)-1H-indole serves as a key intermediate for the 5-HT₇ receptor antagonist SB-656104-A [1]. Separately, a derivative carrying a 1,3-diazinane-2,4-dione appendage at the indole 4-position (CAS 2766179-08-0) has been commercialized as a PROTAC component capable of recruiting E3 ubiquitin ligase [2]. In contrast, structurally related molecules such as indalpine (LM-5008) and BRL 54443 are terminal bioactive agents with no further synthetic elaboration points. The dual-track applicability – G‑protein coupled receptor ligand development and targeted protein degradation – provides a breadth of research utility not offered by comparator compounds.

5-HT₇ receptor PROTAC building block synthetic intermediate

Supply Chain Reproducibility: ≥95 % Purity Specification with Defined Long-Term Storage Conditions

Commercially sourced 1-methyl-2-(piperidin-4-yl)-1H-indole is offered with a minimum purity specification of 95 % (HPLC) and a recommendation for long-term storage in a cool, dry environment . This defined purity threshold and storage protocol support batch-to-batch reproducibility in multi-step synthetic sequences, reducing variability that could compromise SAR campaigns. Several in-class analogs are supplied without an equivalent publicly declared purity floor, introducing uncertainty into procurement decisions.

Chemical purity storage stability quality control

1-Methyl-2-(piperidin-4-yl)-1H-indole – Evidence-Derived Application Scenarios for Scientific and Industrial Users


Cardiac-Safety-Conscious Lead Optimization for GPCR Antagonist Programs

When designing a focused library targeting chemokine or serotonin receptors where hERG liability is a known attrition driver, 1-methyl-2-(piperidin-4-yl)-1H-indole offers a neutral N¹-substituent that structurally avoids the hERG-channel blockade associated with acidic 1H-indole analogs [1]. The scaffold’s piperidine amine provides a convenient vector for introducing diverse pharmacophoric elements while maintaining the hERG-benign N¹-methyl motif, thereby reducing the need for late-stage counter-screening.

NOP Receptor Full-Agonist Development for CNS Disorders (Pain, Parkinson’s Disease, Substance Abuse)

For programs requiring maximal nociceptin opioid receptor activation, the C²-piperidine substitution pattern of 1-methyl-2-(piperidin-4-yl)-1H-indole is the prerequisite structural feature that distinguishes NOP full agonists from the C³-substituted partial agonists [2]. The scaffold can be elaborated at the piperidine nitrogen or the indole C⁴–C⁷ positions to tune selectivity over μ, δ, and κ opioid receptors while preserving full NOP efficacy.

PROTAC Degrader Design Requiring a Structurally Validated E3-Ligase-Recruiting Indole Fragment

The commercial availability of a 1-methyl-2-(piperidin-4-yl)-1H-indol-4-yl-linked diazinane-dione derivative (CAS 2766179-08-0) demonstrates the scaffold’s compatibility with PROTAC linker chemistry [3]. Researchers can procure the parent 1-methyl-2-(piperidin-4-yl)-1H-indole, functionalize the piperidine amine with a target-protein-binding warhead, and attach an E3-ligase ligand at the indole 4-position, all while retaining the favorable physicochemical properties of the N¹-methylated indole core.

Dual 5-HT₇ / NOP Pharmacological Tool Generation for Polypharmacology Studies

Because the scaffold has established synthetic precedent for accessing both 5-HT₇ antagonists (via SB-656104-A) [4] and NOP full agonists [2], a single procurement lot can support parallel medicinal-chemistry efforts across two distinct GPCR families. This dual applicability is not matched by comparator molecules such as BRL 54443 (5-HT₁E/₁F-selective) or indalpine (SERT-selective), which are restricted to a single receptor target.

Quote Request

Request a Quote for 1-Methyl-2-(piperidin-4-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.